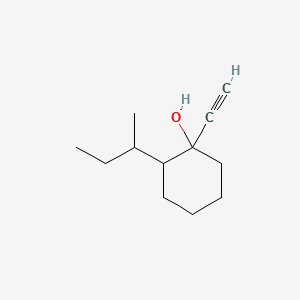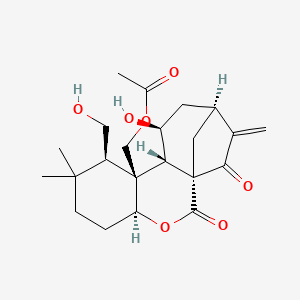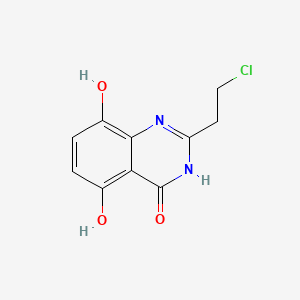
3,3,5,5-Tetramethyl-1,2,4-trithiolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,5,5-Tetramethyl-1,2,4-trithiolane is an organic compound with the molecular formula C6H12S3 and a molecular weight of 180.354 g/mol . It is a member of the trithiolane family, characterized by a three-membered ring containing sulfur atoms. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 3,3,5,5-Tetramethyl-1,2,4-trithiolane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2,4,4-tetramethyl-1,3-dithiane with sulfur monochloride (S2Cl2) in the presence of a base . The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
3,3,5,5-Tetramethyl-1,2,4-trithiolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reduction reactions can convert the compound into thiols or other reduced sulfur species. Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: The sulfur atoms in the ring can participate in substitution reactions, where one or more sulfur atoms are replaced by other atoms or groups.
Applications De Recherche Scientifique
3,3,5,5-Tetramethyl-1,2,4-trithiolane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying sulfur metabolism and related biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant and its ability to modulate enzyme activity.
Mécanisme D'action
The mechanism by which 3,3,5,5-Tetramethyl-1,2,4-trithiolane exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The sulfur atoms in the compound can form covalent bonds with thiol groups in proteins, leading to changes in protein structure and function. This interaction can modulate enzyme activity, influence redox states, and affect cellular signaling pathways .
Comparaison Avec Des Composés Similaires
3,3,5,5-Tetramethyl-1,2,4-trithiolane can be compared with other trithiolane compounds, such as 3,5-diethyl-1,2,4-trithiolane. While both compounds share a similar trithiolane ring structure, the presence of different substituents (methyl vs. ethyl groups) imparts distinct chemical and physical properties. For example, this compound has a higher molecular weight and different reactivity compared to its diethyl counterpart .
Propriétés
Numéro CAS |
38348-31-1 |
|---|---|
Formule moléculaire |
C6H12S3 |
Poids moléculaire |
180.4 g/mol |
Nom IUPAC |
3,3,5,5-tetramethyl-1,2,4-trithiolane |
InChI |
InChI=1S/C6H12S3/c1-5(2)7-6(3,4)9-8-5/h1-4H3 |
Clé InChI |
XFOWPRWOLKTTSD-UHFFFAOYSA-N |
SMILES canonique |
CC1(SC(SS1)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-5-[1-(4-dimethylamino-phenyl)-meth-(Z)-ylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B13834749.png)

![[(1S)-1-aminoethyl]-[(2S)-2-aminopropanoyl]oxyphosphinic acid](/img/structure/B13834762.png)
![1,2,3,4,5,6-hexakis[4-(2-ethylhexyl)phenyl]benzene](/img/structure/B13834767.png)

![1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B13834797.png)
![N-Ethyl-N-[(4-methylpiperazin-1-YL)methyl]ethanamine](/img/structure/B13834805.png)
![2-[4-(But-3-en-1-yl)piperazin-1-yl]ethan-1-amine](/img/structure/B13834817.png)




![(8S,9S,10R,13S,14S,17S)-17-acetyl-1-hydroxy-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13834844.png)
